molecular formula C22H27N3O2S B6548144 5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-6-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 946341-53-3

5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,3-dimethyl-6-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6548144
CAS No.: 946341-53-3
M. Wt: 397.5 g/mol
InChI Key: GAFBWWNPNBMVCT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrido[2,3-d]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound. These types of structures are often found in bioactive molecules and pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrido[2,3-d]pyrimidine core, followed by various substitutions to add the different functional groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing two nitrogen atoms. Attached to this core are various alkyl and aryl groups, as well as a sulfanyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups means it could potentially undergo a wide range of reactions. For example, the sulfanyl group could potentially be oxidized, or the compound could undergo further substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, and its stability could be influenced by the aromaticity of the pyrido[2,3-d]pyrimidine core .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used in medicinal chemistry and have diverse mechanisms of action, often involving interactions with biological macromolecules like proteins or nucleic acids .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say what the exact hazards might be, but standard practices like avoiding inhalation or skin contact and not ingesting the compound would likely apply .

Future Directions

Future research on this compound could involve further exploration of its synthesis and properties, as well as potential applications. Given its complex structure and the presence of several functional groups, there could be many possibilities for further modifications and optimizations .

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethyl-6-(2-methylpropyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-13(2)9-16-11-23-20-18(21(26)25(6)22(27)24(20)5)19(16)28-12-17-10-14(3)7-8-15(17)4/h7-8,10-11,13H,9,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFBWWNPNBMVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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